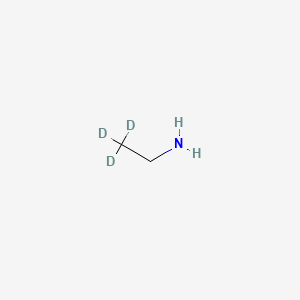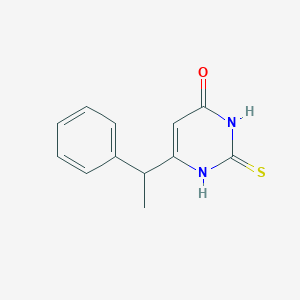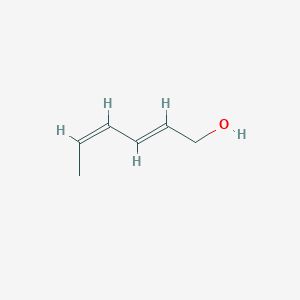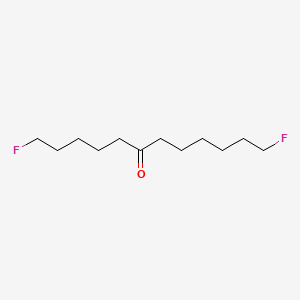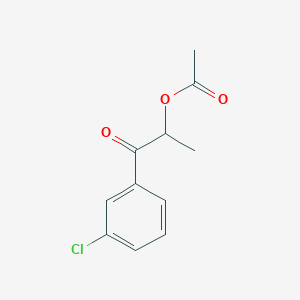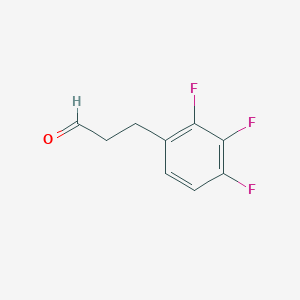
3-(2,3,4-Trifluoro-phenyl)-propionaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,3,4-Trifluoro-phenyl)-propionaldehyde is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a propionaldehyde moiety. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3,4-Trifluoro-phenyl)-propionaldehyde typically involves the introduction of the trifluoromethyl group onto the phenyl ring followed by the formation of the propionaldehyde moiety. One common method involves the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a suitable catalyst. The reaction conditions often require a controlled temperature and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale trifluoromethylation processes using continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as distillation and recrystallization is essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(2,3,4-Trifluoro-phenyl)-propionaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to substitute the trifluoromethyl group.
Major Products Formed
Oxidation: 3-(2,3,4-Trifluoro-phenyl)-propionic acid.
Reduction: 3-(2,3,4-Trifluoro-phenyl)-propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2,3,4-Trifluoro-phenyl)-propionaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(2,3,4-Trifluoro-phenyl)-propionaldehyde involves its interaction with various molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins and enzymes. The aldehyde group can form covalent bonds with nucleophilic residues in biomolecules, leading to alterations in their structure and function.
Comparison with Similar Compounds
Similar Compounds
- 2,3,4-Trifluorophenyl isothiocyanate
- 2,3,4-Trifluorophenyl acetic acid
- 2,3,4-Trifluorophenyl methanol
Uniqueness
3-(2,3,4-Trifluoro-phenyl)-propionaldehyde is unique due to the presence of both the trifluoromethyl group and the aldehyde moiety, which confer distinct reactivity and properties. This combination allows for a wide range of chemical transformations and applications that are not possible with similar compounds lacking one of these functional groups.
Properties
CAS No. |
377084-07-6 |
|---|---|
Molecular Formula |
C9H7F3O |
Molecular Weight |
188.15 g/mol |
IUPAC Name |
3-(2,3,4-trifluorophenyl)propanal |
InChI |
InChI=1S/C9H7F3O/c10-7-4-3-6(2-1-5-13)8(11)9(7)12/h3-5H,1-2H2 |
InChI Key |
QJQMJQUKYWDDQK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1CCC=O)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


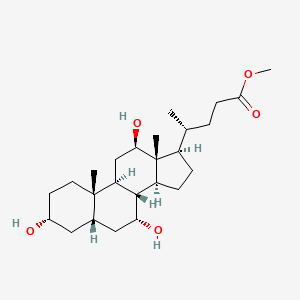
![5-[(Z)-(5-Chloro-1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid](/img/structure/B15289387.png)

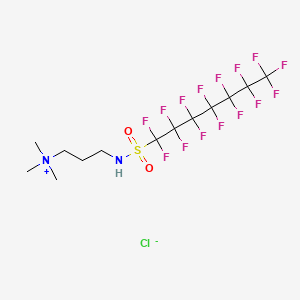
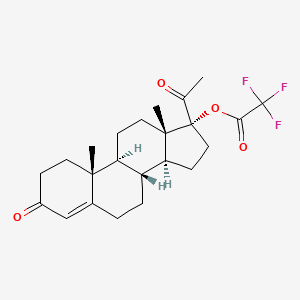
![trisodium;(2S)-2-[bis(carboxylato(113C)methyl)amino]propanoate](/img/structure/B15289414.png)
![1-[(E)-but-1-enyl]-3-fluorobenzene](/img/structure/B15289417.png)
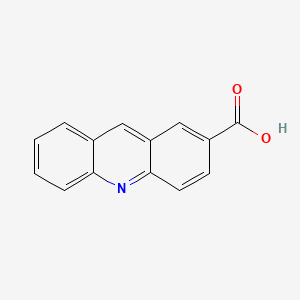
![[(2R,3S,4R)-3,4-diacetyloxy-5-oxo-2-[(2S,3R,4S,5R)-3,4,5-triacetyloxyoxan-2-yl]oxypentyl] acetate](/img/structure/B15289421.png)
